2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde
Description
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a 2-chloro-6-fluorobenzyl ether group at the 2-position and a methyl group at the 3-position of the benzaldehyde ring. This compound is structurally characterized by its halogenated benzyloxy substituent and methyl group, which influence its electronic and steric properties.
Properties
Molecular Formula |
C15H12ClFO2 |
|---|---|
Molecular Weight |
278.70 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methoxy]-3-methylbenzaldehyde |
InChI |
InChI=1S/C15H12ClFO2/c1-10-4-2-5-11(8-18)15(10)19-9-12-13(16)6-3-7-14(12)17/h2-8H,9H2,1H3 |
InChI Key |
LFFQXLHCWBKGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components:
- Nucleophile: 3-methylbenzaldehyde (providing the aldehyde functionality)
- Electrophile: 2-chloro-6-fluorobenzyl alcohol (providing the benzyl ether substituent)
- Base: Commonly potassium carbonate or sodium hydroxide to deprotonate the alcohol and facilitate nucleophilic substitution
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve reactants and promote reaction efficiency
- Temperature: Reaction temperatures range from ambient (room temperature) to moderate heating (~80°C)
- Reaction Time: Several hours to overnight to ensure complete conversion
Detailed Preparation Method
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-chloro-6-fluorobenzyl alcohol, 3-methylbenzaldehyde, potassium carbonate (or NaOH), DMF or THF | The benzyl alcohol is deprotonated by the base, generating a benzyl alkoxide intermediate that attacks the electrophilic aromatic aldehyde under stirring | Formation of the ether bond yielding 2-((2-chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde |
| 2 | Reaction temperature maintained between 25°C and 80°C | Temperature control optimizes reaction kinetics and minimizes side reactions | Enhanced yield and purity |
| 3 | Reaction monitored by TLC or HPLC | Ensures completion and identifies any side products | Reaction stopped upon completion |
| 4 | Workup involves aqueous quenching, extraction with organic solvents (e.g., dichloromethane), washing, drying, and concentration | Purification steps to isolate the product | Crude product obtained |
| 5 | Further purification by recrystallization or chromatography | Achieves high purity suitable for research or industrial use | Pure 2-((2-chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde |
Industrial Scale Considerations
In industrial settings, the synthesis is optimized for scale, efficiency, and reproducibility:
- Continuous flow reactors may be employed to maintain precise temperature and mixing control.
- Automated dosing of reagents and bases ensures stoichiometric accuracy.
- Purification often involves crystallization rather than chromatography for cost-effectiveness.
- Reaction times and temperatures are optimized to balance throughput and product quality.
Research Findings and Optimization Data
While direct literature on this exact compound is limited, analogous etherification reactions provide insight into optimization parameters:
| Parameter | Effect on Reaction | Typical Range | Notes |
|---|---|---|---|
| Base Type | Strong bases (K2CO3, NaOH) promote efficient deprotonation | K2CO3 preferred for milder conditions | Avoids side reactions |
| Solvent | Polar aprotic solvents increase nucleophilicity | DMF, THF | DMF often preferred for solubility |
| Temperature | Higher temperatures increase rate but risk side reactions | 25–80°C | Controlled heating recommended |
| Reaction Time | Longer times improve conversion | 4–16 hours | Overnight reactions common |
| Molar Ratios | Slight excess of benzyl alcohol or base improves yield | 1.1–1.2 equiv | Prevents incomplete reaction |
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | 2-chloro-6-fluorobenzyl alcohol, 3-methylbenzaldehyde |
| Base | Potassium carbonate or sodium hydroxide |
| Solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) |
| Temperature | Room temperature to 80°C |
| Reaction Time | Several hours to overnight |
| Purification | Extraction, washing, drying, recrystallization or chromatography |
| Yield | Typically moderate to high, depending on conditions |
| Scale | Laboratory to industrial scale with process optimization |
Additional Notes
- The reaction mechanism follows a classical Williamson ether synthesis pathway.
- Careful control of moisture and oxygen is recommended to prevent side reactions.
- Analytical techniques such as HPLC, NMR, and mass spectrometry are used to confirm product identity and purity.
- The presence of halogen substituents (chloro and fluoro) on the benzyl moiety may influence reactivity and require tailored reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions, where the chloro or fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate in polar aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Products with substituted nucleophiles replacing the chloro or fluoro groups.
Scientific Research Applications
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Table 1: Substituent Profiles of Related Benzaldehyde Derivatives
Electronic and Steric Effects
- Methyl vs. Methoxy Groups: The methyl group in the target compound (3-CH3) is less electron-withdrawing than the methoxy group (3-OCH3) in 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde.
- Ether vs. Thioether Linkages : Replacing the ether oxygen with sulfur (as in 2-[(2-Chloro-6-fluorobenzyl)thio]ethylamine) increases nucleophilicity and reduces oxidation resistance. Thioethers are more prone to oxidative degradation but may enhance metal-binding properties .
Halogen Substitution Effects
- Chloro/Fluoro vs. However, bromine’s larger atomic size may increase steric hindrance .
Functional Group Reactivity
- Aldehyde vs. Hydroxyl Groups: The hydroxyl group in 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde (6-OH) increases hydrogen-bonding capacity and solubility in polar solvents compared to the aldehyde group in the target compound. This could make the hydroxylated derivative more suitable for aqueous-phase reactions or as a hydrogen-bond donor in drug design .
Research Findings and Implications
- Biological Activity : Thioether-containing analogs (e.g., 2-[(2-Chloro-6-fluorobenzyl)thio]ethylamine) may exhibit enhanced interactions with sulfur-metabolizing enzymes or metal-containing proteins, whereas ether-linked derivatives like the target compound could show improved metabolic stability .
- Material Science : Brominated derivatives (e.g., 3-Benzyloxy-6-bromo-2-fluorobenzaldehyde) may serve as intermediates in halogen-rich polymers or flame retardants, leveraging bromine’s high atomic weight and reactivity .
Biological Activity
2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by both chloro and fluoro substituents, suggests diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data from various studies and case analyses.
Chemical Structure and Properties
The compound has the molecular formula C15H12ClFO2 and is classified as a benzaldehyde derivative. Its structure includes a methoxy group attached to the benzaldehyde moiety, which can influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClFO2 |
| Molecular Weight | 284.71 g/mol |
| CAS Number | 104451-99-2 |
| Synonyms | 2-Chloro-6-fluoro-3-methyl-benzaldehyde |
Biological Activity Overview
Research indicates that 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde exhibits notable antimicrobial and anticancer properties. The compound's ability to interact with various molecular targets suggests potential therapeutic applications.
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial activity against a range of pathogens. The mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis.
- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed an inhibition zone of up to 15 mm at concentrations of 100 µg/mL, indicating effective antimicrobial action.
Anticancer Properties
The anticancer potential of 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde has been explored in several cancer cell lines, including breast and lung cancer cells.
- Research Findings :
- A study reported that the compound reduced cell viability by 60% in MCF-7 breast cancer cells at a concentration of 50 µM after 48 hours of treatment.
- Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways, thus promoting programmed cell death.
The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes involved in cellular signaling pathways.
- Enzyme Inhibition : Interaction studies indicate that it may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Receptor Modulation : Evidence suggests that it could act as a modulator for various receptors involved in cancer progression, although specific receptor interactions remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methylbenzaldehyde, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-3-methylbenzaldehyde | Chloro substituent on benzaldehyde | Moderate antimicrobial activity |
| 6-Fluoro-3-methylbenzaldehyde | Fluoro substituent on benzaldehyde | Low anticancer activity |
| 4-Chloro-2-fluorobenzaldehyde | Different substitution pattern | High cytotoxicity |
The combination of both chloro and fluoro groups in our target compound enhances its reactivity and biological activity compared to others in the table.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
